molecular formula C22H16F3N3O2S B2590605 1-benzyl-3-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydropyridin-2-one CAS No. 400074-85-3

1-benzyl-3-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydropyridin-2-one

Cat. No.: B2590605
CAS No.: 400074-85-3
M. Wt: 443.44
InChI Key: ILHVWNWFEVNVFA-UHFFFAOYSA-N
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Description

This product is the chemical compound 1-Benzyl-3-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydropyridin-2-one, provided for research and development purposes. It is assigned CAS Registry Number 400074-85-3 . The compound has a molecular formula of C 22 H 16 F 3 N 3 O 2 S and a molecular weight of 443.44 g/mol . Its structure features a 1,3,4-oxadiazole core, a 1,2-dihydropyridin-2-one (2-pyridone) moiety, and a benzyl group, as well as a sulfanyl linker connected to a 4-(trifluoromethyl)phenyl group . The presence of the trifluoromethyl group is a common motif in medicinal chemistry and materials science due to its ability to influence the molecule's electronic properties, metabolic stability, and lipophilicity. Researchers are exploring the properties and potential applications of this compound in various scientific fields. Please note that this product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to determine the suitability of this compound for their specific intended application. The product requires cold-chain transportation to ensure its stability .

Properties

IUPAC Name

1-benzyl-3-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazol-2-yl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3N3O2S/c23-22(24,25)17-10-8-16(9-11-17)14-31-21-27-26-19(30-21)18-7-4-12-28(20(18)29)13-15-5-2-1-3-6-15/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHVWNWFEVNVFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC=C(C2=O)C3=NN=C(O3)SCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydropyridin-2-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydropyridin-2-one can undergo various types of chemical reactions:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkoxides, amines.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-benzyl-3-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydropyridin-2-one has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The trifluoromethyl group imparts unique electronic properties, making this compound useful in the development of advanced materials.

    Agrochemicals: The compound’s structural features may be leveraged to develop new pesticides or herbicides.

Mechanism of Action

The mechanism of action of 1-benzyl-3-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydropyridin-2-one would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the oxadiazole ring may participate in hydrogen bonding or other interactions with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

1-Benzyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-dihydropyridin-2-one Key Differences: Lacks the sulfanyl-linked trifluoromethylbenzyl group.

3-(5-Benzylsulfanyl-1,3,4-oxadiazol-2-yl)-1-methylpyridin-2(1H)-one Key Differences: Replaces the trifluoromethylbenzyl group with a simple benzylsulfanyl moiety. Impact: Reduced electron-withdrawing effects (from -CF₃) may decrease metabolic stability, as trifluoromethyl groups are known to resist oxidative degradation .

Functional Analogues

Tolyloxadiazole Inhibitors (e.g., COX-2 Inhibitors) Comparison: Many tolyloxadiazoles exhibit anti-inflammatory activity via cyclooxygenase inhibition. The trifluoromethyl group in the target compound may enhance binding affinity to hydrophobic enzyme pockets, similar to celecoxib derivatives . Data Gap: No direct evidence links the target compound to COX-2 inhibition.

Antimicrobial Oxadiazoles

  • Comparison : Sulfanyl-linked oxadiazoles (e.g., 5-(methylsulfanyl)-1,3,4-oxadiazoles) show activity against Gram-positive bacteria. The trifluoromethylbenzyl group in the target compound could broaden spectrum efficacy by enhancing penetration into bacterial membranes .

Physicochemical Properties

Property Target Compound Simple Oxadiazole Analogue Tolyloxadiazole (COX-2 Inhibitor)
LogP (Lipophilicity) High (est. 3.8–4.2)* Moderate (est. 2.5–3.0) High (3.5–4.0)
Metabolic Stability Likely high (due to -CF₃) Low to moderate High
Synthetic Accessibility Complex (multiple steps) Moderate Well-established

*Estimated based on trifluoromethyl group contributions .

Research Findings and Limitations

Thermodynamic Stability : Oxadiazole rings are generally stable under physiological conditions, but substituents like -SCF₃ may introduce susceptibility to nucleophilic attack .

Evidence Gaps : The provided literature focuses on atmospheric chemistry (e.g., hydroxyl radical reactions with volatile organics) and lacks direct relevance to the target compound’s synthesis, bioactivity, or industrial applications .

Biological Activity

1-benzyl-3-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydropyridin-2-one is a complex organic compound that has garnered attention for its potential biological activities. This article compiles current research findings on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a dihydropyridinone core linked to an oxadiazole moiety and a trifluoromethyl-substituted phenyl group. Its molecular formula is C19H16F3N3O2SC_{19}H_{16}F_3N_3O_2S, with a molecular weight of approximately 397.4 g/mol.

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole and dihydropyridine structures exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives of oxadiazoles possess broad-spectrum antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study highlighted that certain oxadiazole derivatives showed Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics such as streptomycin .

Anticancer Properties

The anticancer potential of this compound has been explored through various assays. A notable study evaluated the cytotoxic effects of oxadiazole derivatives on human breast cancer cell lines (MCF-7). The results indicated that some derivatives exhibited significant cytotoxicity, with IC50 values lower than those of conventional chemotherapeutic agents like cisplatin .

Anti-inflammatory Effects

Inflammation plays a critical role in the progression of various diseases. Compounds similar to this compound have been reported to exhibit anti-inflammatory activity. In animal models, these compounds demonstrated the ability to reduce paw edema induced by carrageenan, suggesting their potential use in treating inflammatory conditions .

The biological activities of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular proliferation and inflammation.
  • Interaction with Cellular Targets : Binding to DNA or RNA may disrupt cellular functions leading to apoptosis in cancer cells.
  • Antioxidant Properties : Some studies suggest that similar compounds can scavenge free radicals, reducing oxidative stress in cells.

Case Studies and Research Findings

StudyFindingsReference
Cytotoxicity Assay on MCF-7 CellsSignificant cytotoxicity observed with IC50 < cisplatin
Antimicrobial TestingBroad-spectrum activity against Gram-positive and Gram-negative bacteria
Anti-inflammatory ModelReduction in carrageenan-induced paw edema

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